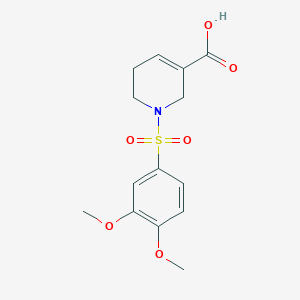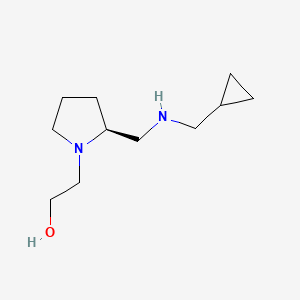
(S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol is a chiral compound that features a pyrrolidine ring, an ethanol group, and a cyclopropylmethylamine moiety
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von (S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol umfasst typischerweise die folgenden Schritte:
Bildung des Pyrrolidinrings: Der Pyrrolidinring kann durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Vorläufers synthetisiert werden.
Einführung der Cyclopropylmethylamin-Gruppe: Dieser Schritt beinhaltet die Reaktion des Pyrrolidinderivats mit Cyclopropylmethylamin unter kontrollierten Bedingungen.
Addition der Ethanolgruppe:
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Syntheserouten umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu können die Verwendung von Katalysatoren, optimierte Reaktionstemperaturen und Reinigungsverfahren wie Chromatographie gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Ethanolgruppe kann oxidiert werden, um das entsprechende Aldehyd oder die entsprechende Carbonsäure zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um die funktionellen Gruppen zu modifizieren, z. B. die Reduktion der Ethanolgruppe zu einem Alkan.
Substitution: Die Aminogruppe kann an Substitutionsreaktionen teilnehmen, um verschiedene Substituenten einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden üblicherweise Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Nucleophile Substitutionsreaktionen können unter Verwendung von Reagenzien wie Alkylhalogeniden unter basischen Bedingungen durchgeführt werden.
Hauptprodukte
Oxidation: Aldehyde, Carbonsäuren.
Reduktion: Alkane, Alkohole.
Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
Synthese komplexer Moleküle: Die Verbindung kann als Baustein bei der Synthese komplexerer organischer Moleküle verwendet werden.
Biologie
Enzymhemmungsstudien: Es kann aufgrund seiner strukturellen Merkmale verwendet werden, um die Hemmung spezifischer Enzyme zu untersuchen.
Medizin
Arzneimittelentwicklung:
Industrie
Katalyse: Die Verbindung kann als Ligand in katalytischen Reaktionen dienen.
5. Wirkmechanismus
Der Wirkmechanismus von (S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren.
Wirkmechanismus
The mechanism of action of (S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
®-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol: Das Enantiomer der Verbindung, das möglicherweise eine unterschiedliche biologische Aktivität aufweist.
N-Methylpyrrolidin: Ein einfacheres Analogon mit einer Methylgruppe anstelle der Cyclopropylmethylamin-Gruppe.
2-(Pyrrolidin-1-yl)ethanol: Fehlt die Cyclopropylmethylamin-Gruppe, wodurch eine Grundlage für den Vergleich in Bezug auf Reaktivität und Anwendungen geschaffen wird.
Einzigartigkeit
(S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol ist aufgrund seiner spezifischen Kombination funktioneller Gruppen einzigartig, die im Vergleich zu seinen Analogen eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen können.
Eigenschaften
Molekularformel |
C11H22N2O |
|---|---|
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
2-[(2S)-2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C11H22N2O/c14-7-6-13-5-1-2-11(13)9-12-8-10-3-4-10/h10-12,14H,1-9H2/t11-/m0/s1 |
InChI-Schlüssel |
LJUFJYSJQRDOEI-NSHDSACASA-N |
Isomerische SMILES |
C1C[C@H](N(C1)CCO)CNCC2CC2 |
Kanonische SMILES |
C1CC(N(C1)CCO)CNCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




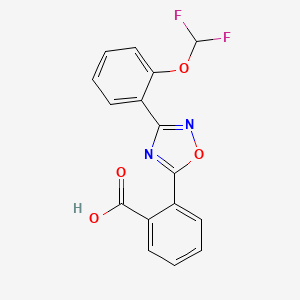
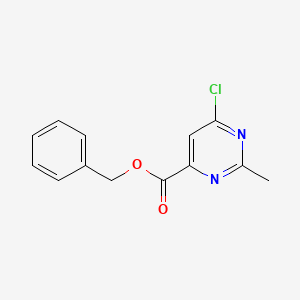
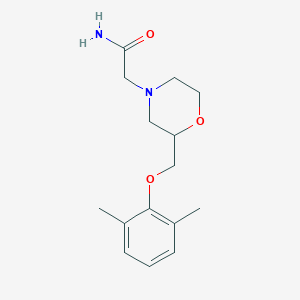

![3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B11794019.png)

![Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11794024.png)

![4-Phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11794031.png)
![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B11794034.png)

